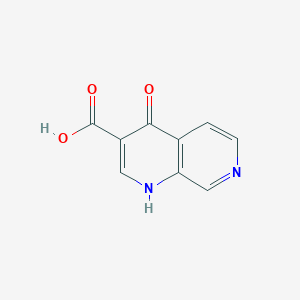
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of acid-binding agents such as triethylamine or pyridine, followed by hydrolysis under alkaline conditions .
化学反应分析
Types of Reactions
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or ether, and reactions may be carried out under acidic or basic conditions .
Major Products
The major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and various naphthyridine complexes .
科学研究应用
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and anticancer agents.
Industry: It is used in the production of dyes, light-emitting diodes, and molecular sensors
作用机制
The mechanism of action of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase. This interaction inhibits DNA polymerization, leading to the disruption of DNA synthesis and, consequently, protein synthesis . The compound’s active metabolite binds strongly but reversibly to DNA, interfering with RNA synthesis .
相似化合物的比较
Similar Compounds
Similar compounds include:
Nalidixic acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A compound containing a 1,8-naphthyridine core used for treating bacterial infections.
Uniqueness
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is unique due to its specific structural arrangement and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
属性
CAS 编号 |
92972-37-7 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-10-4-7(5)11-3-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI 键 |
JFPAVWVNTKZNCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=O)C(=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


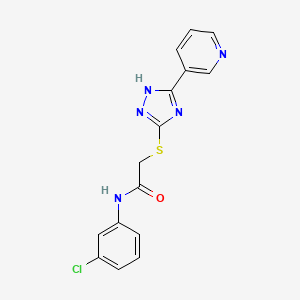
![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
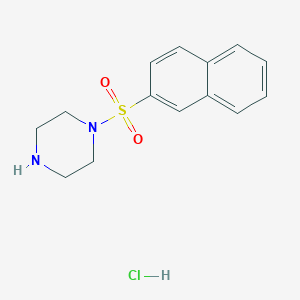

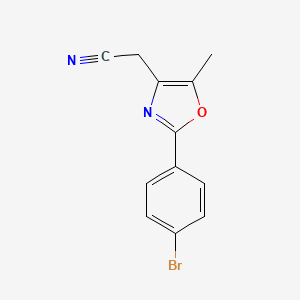
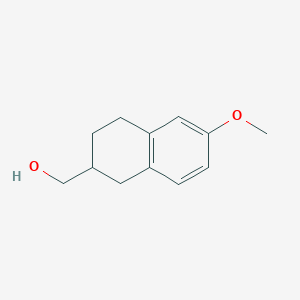
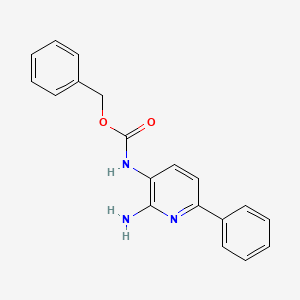
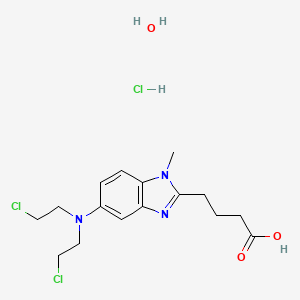
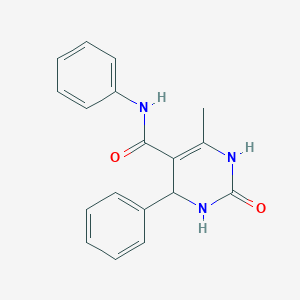
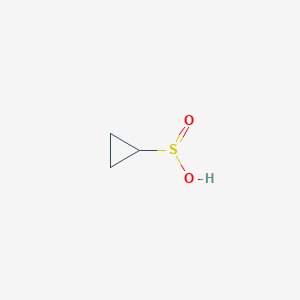
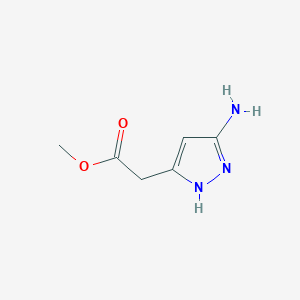
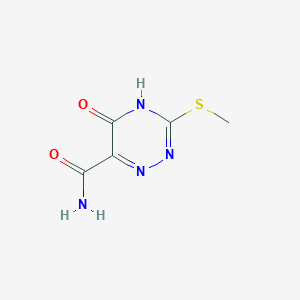
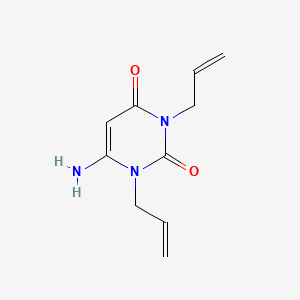
![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)
